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Compound of Interest

Compound Name: 4-Ethylphenyl isocyanate

Cat. No.: B1329626

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Ethylphenyl isocyanate (CoHoNO), a crucial reagent in synthetic organic chemistry. The
information presented herein, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and
Mass Spectrometry (MS) data, is intended to aid in the identification, characterization, and
quality control of this compound in a laboratory setting.

Chemical Structure and Properties

o |[UPAC Name: 1-ethyl-4-isocyanatobenzene[1]
» Molecular Formula: CoHaNO[1]

e Molecular Weight: 147.17 g/mol [1]

e CAS Number: 23138-50-3[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-Ethylphenyl
isocyanate.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?) Assignment Intensity
~2270 - 2250 -N=C=0 asymmetric stretch Strong
~2970 - 2870 C-H stretch (alkyl) Medium
~1600, ~1500 C=C stretch (aromatic) Medium
~1460 C-H bend (alkyl) Variable
~830 C-H out-of-plane bend Strong

Data is synthesized from typical values for isocyanates and substituted benzenes. The strong
absorption band in the 2270-2250 cm~1 region is highly characteristic of the isocyanate

functional group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20 Doublet 2H Aromatic (Ha)
~7.10 Doublet 2H Aromatic (Hb)
~2.65 Quartet 2H Methylene (-CHz)
~1.25 Triplet 3H Methyl (-CHs)

Solvent: CDCIs. Data is based on typical values for para-substituted ethylbenzene derivatives.

13C NMR (Carbon-13 NMR)
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Chemical Shift (6, ppm) Assighment

~138 Aromatic (quaternary, C-Et)
~132 Isocyanate (-N=C=0)

~129 Aromatic (CH)

~128 Aromatic (quaternary, C-NCO)
~119 Aromatic (CH)

~28 Methylene (-CHz)

~15 Methyl (-CHs)

Solvent: CDCls. Data is based on typical values and may vary slightly based on experimental

conditions.
Mass Spectrometry (MS) 000000
m/z Assignment
147 [M]* (Molecular ion)
132 [M - CHs]*
118 [M - C2Hs]* or [M - NCO+H]*
104 [M-NCO]*
91 [C7H7]* (Tropylium ion)

lonization method: Electron lonization (El). Fragmentation patterns are predicted based on the
structure. The molecular ion peak at m/z 147 corresponds to the molecular weight of the
compound.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 4-
Ethylphenyl isocyanate.
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Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.[3]

Sample Preparation: A small drop of neat liquid 4-Ethylphenyl isocyanate is placed
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the sample is placed directly on
the ATR crystal.[2]

Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean plates or ATR crystal is recorded and automatically
subtracted from the sample spectrum.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus
wavenumber (cm~?). Key peaks are identified and assigned to their corresponding functional
groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]

Sample Preparation: Approximately 5-10 mg of 4-Ethylphenyl isocyanate is dissolved in
about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm
NMR tube.[5] A small amount of tetramethylsilane (TMS) may be added as an internal
standard (& 0.00 ppm).

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed
to achieve homogeneity. For tH NMR, a standard pulse sequence is used. For 13C NMR, a
proton-decoupled pulse sequence is typically employed to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical
shifts are referenced to the residual solvent peak or TMS. The peaks are integrated (for *H
NMR) and assigned to the respective nuclei in the molecule.[6]

Mass Spectrometry (MS) Protocol
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e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is
used.[7]

o Sample Preparation: A dilute solution of 4-Ethylphenyl isocyanate in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) is prepared.

« lonization: The sample is introduced into the ion source. For GC-MS, the compound is first
vaporized and separated on the GC column before entering the mass spectrometer. Electron
lonization (EI) is a common method where high-energy electrons bombard the sample
molecules, causing ionization and fragmentation.[8]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[7]

» Detection: A detector measures the abundance of ions at each m/z value. The resulting mass
spectrum is a plot of relative intensity versus m/z.

o Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The
fragmentation pattern is analyzed to provide structural information.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 4-Ethylphenyl isocyanate.
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Caption: Workflow for Spectroscopic Analysis of 4-Ethylphenyl Isocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329626#4-ethylphenyl-isocyanate-spectroscopic-
data-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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